molecular formula C20H30O3 B8733373 3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE

3-(3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL)-PENTANE-2,4-DIONE

Cat. No. B8733373
M. Wt: 318.4 g/mol
InChI Key: AALGRJGDVABXRY-UHFFFAOYSA-N
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Patent
US04456770

Procedure details

A mixture of the N,N-dimethyl-2,6-di-t-butyl-4-aminomethylphenol (10.5 g, 40 mmols), sodium hydroxide (3.6 g, 90 mmols) and acetylacetone (24 mLs, 10% solution) was refluxed for 3 hours. Acetylacetone was distilled under reduced pressure to afford an oily residue of the 3-(3',5'-di-t-butyl-4'-hydroxybenzyl)-2,4-pentanedione compound (37% by VPC).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN([CH2:4][C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:8]([OH:15])=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH:6]=1)C.[OH-].[Na+].[C:22]([CH2:25][C:26](=[O:28])[CH3:27])(=[O:24])[CH3:23]>>[C:16]([C:7]1[CH:6]=[C:5]([CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:8]=1[OH:15])[CH2:4][CH:25]([C:26](=[O:28])[CH3:27])[C:22](=[O:24])[CH3:23])([CH3:19])([CH3:18])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
CN(C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Name
Quantity
3.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
24 mL
Type
reactant
Smiles
C(C)(=O)CC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
Acetylacetone was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(CC(C(C)=O)C(C)=O)C=C(C1O)C(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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